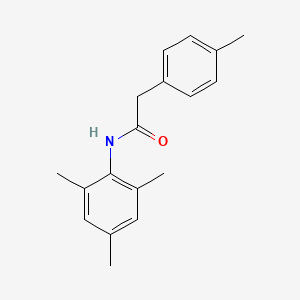

N-mesityl-2-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of N-mesityl-2-(4-methylphenyl)acetamide and related compounds involves a series of reactions including acetylation, nucleophilic reactions, and sometimes reductive steps to achieve the desired acetamide derivatives. For instance, the synthesis of related acetamide compounds often starts from specific anilines followed by reaction with acylating agents like acetic anhydride or chloroacetyl chloride to introduce the acetamide functionality (Gouda et al., 2022).

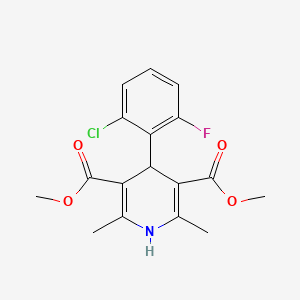

Molecular Structure Analysis Molecular structure analysis of acetamide compounds reveals that these molecules can exhibit variations in bond lengths and angles compared to unsubstituted counterparts, influenced by substituents like the methyl group. Such structural details are often elucidated using techniques like X-ray crystallography, which shows the spatial arrangement of atoms within the molecule and highlights the influence of substituents on the overall molecular conformation (Gowda et al., 2007).

Chemical Reactions and Properties Acetamide derivatives undergo a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and other reagents. The presence of the acetamide group can influence the electron distribution within the molecule, affecting its reactivity in processes like nucleophilic substitution or addition reactions. Structural and electronic properties, such as electron localization and molecular orbital energies, are critical in understanding these reactivities and have been investigated using computational methods like DFT (Bharathy et al., 2021).

Physical Properties Analysis The physical properties of acetamide derivatives, including melting points, boiling points, and solubility, are influenced by molecular structure and intermolecular forces. Studies have shown that hydrogen bonding, stacking interactions, and other noncovalent interactions play significant roles in determining these properties, as well as in stabilizing the crystal structures of these compounds (Krivoruchka et al., 2004).

Chemical Properties Analysis The chemical properties of this compound, like acidity, basicity, and reactivity towards various chemical reagents, are closely related to its molecular structure. The acetamide functionality introduces sites of reactivity, and the presence of substituents further modulates these properties. Theoretical and experimental analyses, including spectroscopic studies and quantum chemical calculations, provide insights into these aspects, exploring how molecular structure influences chemical behavior (Arjunan et al., 2009).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-12-5-7-16(8-6-12)11-17(20)19-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHXAKVNZGSCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)

![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)